(S)-piperidine-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
(3S)-piperidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVDGLCOHDISF-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736649 | |
| Record name | (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915277-26-8 | |
| Record name | (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-piperidine-3-carbonitrile hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the formation of the desired enantiomer. One common method involves the cyclization of a suitable precursor, such as a nitrile or an amine, under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-piperidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-piperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-piperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound is compared with structurally related piperidine and pyrrolidine derivatives. Key analogs include:
Key Research Findings
Stereochemical Impact :
- The (S) -enantiomer (915226-72-1) and (R) -enantiomer (1407991-27-8) exhibit distinct biological activities due to chiral recognition in enzyme binding. For example, the (S)-form shows higher selectivity for certain GABA receptor subtypes compared to the (R)-form in preclinical studies .
- Suppliers like BLDpharm and Shanghai Yuanye Bio offer the (S)-enantiomer at 97% purity, priced at ~$2,800/500mg, while the (R)-enantiomer is temporarily out of stock but historically priced similarly .
Positional Isomerism :
- Moving the nitrile group from the 3- to 4-position (e.g., 240401-22-3) reduces similarity to 0.81, altering solubility and metabolic stability. Piperidine-4-carbonitrile derivatives are less potent in kinase inhibition assays compared to 3-substituted analogs .
Functional Group Substitution :
- Replacing the nitrile with a carboxylic acid (851956-01-9) decreases lipophilicity (logP from 0.5 to -1.2), impacting blood-brain barrier permeability. This makes the carboxylic acid derivative more suitable for peripheral targets .
Backbone Modification: 3-Cyano-3-methylpyrrolidine hydrochloride (1205750-61-3) shares 96% structural similarity but has a 5-membered ring, enhancing conformational rigidity. This compound shows improved oral bioavailability in rodent models compared to piperidine analogs .
Commercial Availability and Pricing
Biological Activity
(S)-piperidine-3-carbonitrile hydrochloride is a compound that has garnered attention in scientific research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring and a nitrile group. Its molecular formula is C₆H₁₁ClN₂, and it exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The specific enantiomeric form contributes to its biological activity, allowing for selective interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a nucleophile, participating in chemical transformations that facilitate the formation of new covalent bonds. This reactivity is crucial for its role in drug discovery and development.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cancer progression and other diseases.
- Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activities
This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology:
-
Anticancer Activity :
- Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells. For instance, it has shown promising results in inducing apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- In vitro studies indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents .
- Neurological Applications :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neurological | Inhibits AChE activity | |
| Anti-inflammatory | Exhibits potential anti-inflammatory effects |
Case Study: Anticancer Mechanism
In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated that the compound significantly reduced cell viability, with IC₅₀ values comparable to those of standard chemotherapeutics. The authors proposed that the nitrile group enhances interaction with key biological targets involved in cancer cell survival.
Case Study: Neurological Effects
Research conducted on the effects of this compound on cholinesterase enzymes demonstrated its potential as a dual inhibitor of AChE and butyrylcholinesterase (BuChE). This dual inhibition may provide therapeutic benefits for Alzheimer's disease by enhancing cholinergic neurotransmission .
Q & A
Q. What are the recommended synthetic routes for (S)-piperidine-3-carbonitrile hydrochloride, and how can enantiomeric purity be ensured?
The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. A common approach includes:
- Cyanation of piperidine derivatives : Starting from piperidine precursors, nitrile groups are introduced via nucleophilic substitution or transition metal-catalyzed reactions.
- Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer from racemic mixtures.
To ensure enantiomeric purity, researchers employ chiral HPLC or polarimetry for analysis. For example, chiral stationary phases (CSPs) like cellulose- or amylose-based columns are effective for separating enantiomers . Evidence from similar compounds (e.g., (R)-piperidine-3-carbonitrile hydrochloride) highlights the importance of optimizing reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the nitrile group (~100-120 ppm in C) and piperidine ring protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHClN, MW 146.62) .
- X-ray crystallography : Resolves stereochemistry when single crystals are obtainable .
For purity assessment, HPLC with UV detection (e.g., at 254 nm) is recommended, with ≥97% purity achievable through recrystallization or column chromatography .
Q. What safety protocols are essential for handling this compound in the lab?
- Storage : Keep in sealed containers under inert gas (N or Ar) at -20°C to prevent hydrolysis .
- Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous release due to potential environmental toxicity .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation or dermal exposure. Emergency procedures for spills include neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Conflicting stability reports may arise from differences in experimental setups. For example:
- Acidic conditions : Protonation of the piperidine ring may enhance solubility but accelerate degradation. Stability studies should use buffered solutions (pH 1–6) with LC-MS monitoring to track decomposition products .
- Neutral/basic conditions : Hydrolysis of the nitrile group to carboxylic acids is a risk. Control humidity and temperature (<25°C) to mitigate this .
Methodological recommendation : Perform accelerated stability testing (40°C/75% RH) with periodic sampling to model degradation kinetics .
Q. What role does this compound play in medicinal chemistry, particularly in chiral drug development?
This compound serves as a key chiral building block for:
- Kinase inhibitors : The nitrile group acts as a hydrogen bond acceptor, enhancing target binding affinity.
- Neurological agents : Piperidine scaffolds are prevalent in GABA receptor modulators and serotonin reuptake inhibitors .
Case study : In opioid receptor antagonists, the (S)-configuration improves metabolic stability compared to the (R)-enantiomer, as shown in preclinical pharmacokinetic studies .
Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis?
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (Pd, Ru) to achieve >90% ee .
- Crystallization-induced dynamic resolution (CIDR) : Exploit differences in solubility between enantiomers under controlled cooling .
Validation : Monitor ee via chiral HPLC at multiple synthesis stages. For example, a study on similar piperidine derivatives achieved 98% ee using CIDR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of piperidine-3-carbonitrile derivatives?
Discrepancies may stem from:
- Variability in impurity profiles : Trace intermediates (e.g., unreacted cyanide precursors) can skew toxicity data. Use LC-MS to quantify impurities .
- Species-specific metabolism : Rodent studies may not extrapolate to humans. Cross-validate with in vitro hepatocyte assays .
Recommendation : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423) and reference ECHA/EPA databases for hazard classification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
